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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B10752218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Brasofensine, a phenyltropane derivative, was investigated in the 1990s and early 2000s as a

potential therapeutic agent for Parkinson's disease. Its primary mechanism of action is the

inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the

synaptic cleft. This technical guide provides a comprehensive overview of the history,

development, and key scientific findings related to Brasofensine sulfate.

Chemical and Physical Properties
Property Value

Chemical Name

(E)-3-(3,4-dichlorophenyl)-8-methyl-8-

azabicyclo[3.2.1]octane-2-carbaldehyde O-

methyl oxime sulfate

CAS Number 171655-92-8 (sulfate)

Molecular Formula C₁₆H₂₂Cl₂N₂O₅S

Molecular Weight 425.33 g/mol

Class Phenyltropane
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History and Development
Brasofensine (also known as BMS-204756 or NS-2214) was developed by NeuroSearch and

co-developed for a time by Bristol-Myers Squibb. The compound showed promise in preclinical

models of Parkinson's disease and entered into Phase I/II clinical trials.

However, the development of Brasofensine was ultimately discontinued. The primary reason for

halting the program was the discovery of in vivo E/Z isomerization of the methyloxime group.[1]

This chemical instability in a biological environment posed a significant challenge for its

continued development as a therapeutic agent. Following the discontinuation of Brasofensine,

NeuroSearch shifted its focus to a successor compound, NS-2230.

Mechanism of Action
Brasofensine is a potent inhibitor of the synaptic dopamine transporter. By blocking the

reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, it increases the

concentration and duration of action of dopamine at the postsynaptic receptors. This

enhancement of dopaminergic neurotransmission was the basis for its investigation as a

treatment for Parkinson's disease, a condition characterized by a deficiency of dopamine in the

brain.

Dopaminergic Synapse Signaling Pathway
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Mechanism of action of Brasofensine at the dopaminergic synapse.

Synthesis
A detailed, step-by-step synthesis protocol for Brasofensine sulfate is not publicly available.

However, based on the synthesis of other phenyltropane analogs, a general synthetic approach

can be outlined. The synthesis of phenyltropanes often involves the reaction of a tropinone

derivative with a Grignard or organolithium reagent derived from the desired substituted phenyl

ring. Subsequent modifications of the functional groups on the tropane ring lead to the final

product. For Brasofensine, the synthesis would have culminated in the formation of the O-

methyl oxime from an aldehyde precursor. It has been noted that the aldehyde intermediate

was prone to reduction and that a Swern oxidation was employed to obtain the desired

aldehyde.[1]

General Synthetic Workflow for Phenyltropane Analogs
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Generalized synthetic workflow for phenyltropane analogs like Brasofensine.

Preclinical Studies
Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In MPTP-treated

marmosets, a common primate model for Parkinsonism, oral administration of Brasofensine

resulted in a dose-dependent increase in locomotor activity and a reduction in disability scores.
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Notably, it was effective in reversing akinesia without inducing dyskinesia, a common side

effect of long-term levodopa therapy.

Quantitative Preclinical Data
Specific in vitro binding affinity data (IC₅₀ and Kᵢ values) for Brasofensine at the dopamine

transporter are not consistently reported in publicly available literature. For context, the table

below includes data for other phenyltropane-based dopamine reuptake inhibitors.

Compound DAT Kᵢ (nM) NET Kᵢ (nM) SERT Kᵢ (nM)

Brasofensine Not Reported Not Reported Not Reported

Cocaine 250 - 600 300 - 800 100 - 400

WIN 35,428 10 - 20 >1000 >1000

RTI-113 (β-CFT) 0.5 - 2.0 ~100 ~5

Clinical Studies
Brasofensine advanced to Phase I/II clinical trials in patients with Parkinson's disease. A study

was conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics

when co-administered with levodopa/carbidopa.

Pharmacokinetic Data
A single oral dose escalation study in eight male patients with moderate Parkinson's disease

yielded the following pharmacokinetic parameters:

Dose (mg) Cₘₐₓ (ng/mL) Tₘₐₓ (h)

0.5 0.35 4

1 0.82 4

2 2.14 4

4 3.27 4
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Exposure to Brasofensine, as measured by the area under the curve (AUC), increased at a

rate greater than proportional to the dose. The drug was generally well-tolerated at doses up to

4 mg, with adverse events being mild and including headache, insomnia, and dizziness.

However, no significant change in patient disability was observed based on the motor

performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS) in this single-

dose study.

Experimental Protocols
Detailed experimental protocols for the specific studies on Brasofensine are not fully available.

The following are representative protocols for the types of assays that would have been used

to characterize Brasofensine.

Dopamine Transporter Binding Assay (Representative
Protocol)
This type of assay is used to determine the binding affinity of a compound for the dopamine

transporter.

Preparation of Synaptosomes: Striatal tissue from rats is homogenized in a buffered sucrose

solution and centrifuged to isolate synaptosomes, which are rich in dopamine transporters.

Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that

binds to the dopamine transporter (e.g., [³H]WIN 35,428) and varying concentrations of the

test compound (Brasofensine).

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass

fiber filters to separate the synaptosome-bound radioligand from the unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be

calculated using the Cheng-Prusoff equation.
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Workflow for a representative dopamine transporter binding assay.

Locomotor Activity Assessment in Rodents
(Representative Protocol)
This assay is used to evaluate the effect of a compound on spontaneous movement.
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Animal Acclimation: Rodents (e.g., mice or rats) are individually housed in transparent

activity chambers and allowed to acclimate for a set period.

Drug Administration: The animals are administered the test compound (Brasofensine) or a

vehicle control at various doses.

Data Collection: Locomotor activity is recorded using an automated system of infrared

beams. The number of beam breaks is quantified over a specific time period to measure

horizontal and vertical movement.

Data Analysis: The locomotor activity counts for the drug-treated groups are compared to the

vehicle-treated group to determine if the compound has stimulant or sedative effects.

Conclusion
Brasofensine sulfate was a promising dopamine reuptake inhibitor for the treatment of

Parkinson's disease that showed efficacy in preclinical models. However, its development was

halted due to in vivo chemical instability, specifically the isomerization of its methyloxime group.

While clinical trials demonstrated a favorable safety profile at the doses tested, the single-dose

study did not show a significant effect on motor symptoms. The history of Brasofensine

highlights the critical importance of chemical stability in drug development and serves as a

case study for a compound with a well-defined mechanism of action that was ultimately not

advanced due to unforeseen chemical properties in a biological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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